molecular formula C6H3BrClN3 B2651450 6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine CAS No. 1958106-07-4

6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine

Cat. No. B2651450
CAS RN: 1958106-07-4
M. Wt: 232.47
InChI Key: UGDBNHAYHKDWES-UHFFFAOYSA-N
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Description

“6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C7H3BrClN3O2 . It has a molecular weight of 276.48 . The compound is typically stored at room temperature and appears as a solid .


Molecular Structure Analysis

The InChI code for “6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine” is 1S/C7H3BrClN3O2/c8-3-1-10-6-4(9)5(7(13)14)11-12(6)2-3/h1-2H, (H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine” is a solid at room temperature . It has a molecular weight of 276.48 . .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has been extensively explored due to their potential biological activities. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, indicating a structure-activity relationship (SAR) that could inform drug design (Rahmouni et al., 2016).

Anticancer and Anti-5-Lipoxygenase Agents

  • A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and demonstrated significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as 5-lipoxygenase inhibition, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antianxiety Properties Without CNS Depressant Effects

  • Kirkpatrick et al. (1977) synthesized and evaluated forty derivatives of pyrazolo[1,5-a]pyrimidine for antianxiety properties in rats. Some derivatives showed anxiolytic effects comparable to benzodiazepines without potentiation of CNS depressant effects of ethanol or barbiturates, highlighting a unique therapeutic profile (Kirkpatrick et al., 1977).

Antiviral and Antitumor Activities

  • Pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides were synthesized and showed significant in vitro activity against HSV-2, measles virus, and growth inhibition of L1210 and P388 leukemia, indicating broad-spectrum antiviral and antitumor potential (Ugarkar et al., 1984).

properties

IUPAC Name

6-bromo-3-chloropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDBNHAYHKDWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine

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